molecular formula C11H15ClN2O B13007543 2-Amino-5-chloro-N,N-diethylbenzamide

2-Amino-5-chloro-N,N-diethylbenzamide

Cat. No.: B13007543
M. Wt: 226.70 g/mol
InChI Key: FLNSPZDBMGWRQR-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of benzamide, featuring an amino group at the second position, a chlorine atom at the fifth position, and two ethyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N,N-diethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-chlorobenzoic acid.

    Amidation: The carboxylic acid group of 2-amino-5-chlorobenzoic acid is converted to an amide group by reacting with diethylamine in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-chloro-N,N-diethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups.

    2-Amino-5-chloro-N,N-diisopropylbenzamide: Similar structure but with isopropyl groups instead of ethyl groups.

    2-Amino-5-chloro-N,N-dibutylbenzamide: Similar structure but with butyl groups instead of ethyl groups.

Uniqueness

2-Amino-5-chloro-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethyl groups can influence its solubility, reactivity, and interaction with biological targets compared to its analogs with different alkyl groups.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-amino-5-chloro-N,N-diethylbenzamide

InChI

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)9-7-8(12)5-6-10(9)13/h5-7H,3-4,13H2,1-2H3

InChI Key

FLNSPZDBMGWRQR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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